molecular formula C8H8S B2837314 2-Ethyl-5-ethynyl-thiophene CAS No. 1057670-00-4

2-Ethyl-5-ethynyl-thiophene

Cat. No. B2837314
CAS RN: 1057670-00-4
M. Wt: 136.21
InChI Key: YGSZGTTVMFZIEZ-UHFFFAOYSA-N
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Description

“2-Ethyl-5-ethynyl-thiophene” is a chemical compound with the CAS Number: 1057670-00-4 . It has a molecular weight of 137.23 .


Physical And Chemical Properties Analysis

“2-Ethyl-5-ethynyl-thiophene” has a molecular weight of 137.23 .

Scientific Research Applications

Molecular Electronics

  • A study focused on the properties of a mixed-valence complex incorporating ethynylthiophene, highlighting its potential in molecular electronics due to its stability and electrochemical properties (Le Stang, Lapinte, 2000).

Polymer Science

  • Research on functionalized regioregular π-conjugated polymers, where thiophene derivatives played a crucial role, demonstrated applications in thermolytic and catalytic reactions in polymer science (Yu, Holdcroft, 2000).
  • The synthesis and characterization of thiophene-containing poly(arylene–ethynylene)-alt-poly(arylene– vinylene)s copolymers were explored for their photophysical, electrochemical, and photovoltaic properties, suggesting applications in solar cell technology (Egbe et al., 2005).

Organic Electronics

  • Studies on luminescent 2,5-bis(phenylethynyl)thiophenes (BPETs) revealed insights into their potential for applications in organic electronics, particularly in light-emitting devices (Siddle et al., 2007).
  • Organic transistors based on ethynyl-substituted tetraceno[2,3-b]thiophene and anthra[2,3-b]thiophene were synthesized, highlighting the impact of side-chain substituents on thin-film transistor mobility, an essential aspect of organic electronics (Tang et al., 2008).

Advanced Materials

  • The synthesis of conjugated microporous polymers from thiophene derivatives for potential use in organic electronics or optoelectronics due to their high surface area and microporosity (Jiang et al., 2010).
  • Exploration of proton-dopable organic semiconductors using thiophene moieties, demonstrating potential applications in near-infrared absorbing materials and electronic devices (Yin et al., 2022).

Electrochemistry

  • Research into electrochromic properties of poly(thieno[3,2-b]thiophene)s, where thiophene-based compounds showed potential for applications in electrochromic devices due to their color-changing properties (Shao et al., 2017).

Future Directions

Thiophene-based analogs, including “2-Ethyl-5-ethynyl-thiophene”, have attracted interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-ethyl-5-ethynylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S/c1-3-7-5-6-8(4-2)9-7/h1,5-6H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSZGTTVMFZIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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